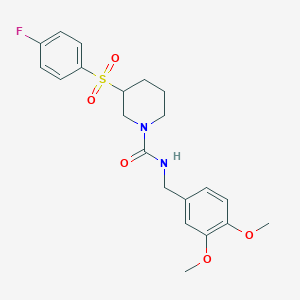
N-(3,4-dimethoxybenzyl)-3-((4-fluorophenyl)sulfonyl)piperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethoxybenzyl)-3-((4-fluorophenyl)sulfonyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C21H25FN2O5S and its molecular weight is 436.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3,4-dimethoxybenzyl)-3-((4-fluorophenyl)sulfonyl)piperidine-1-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine core substituted with a 3,4-dimethoxybenzyl group and a 4-fluorophenylsulfonyl moiety. The molecular formula is C18H22FNO4S, with a molecular weight of approximately 357.44 g/mol. The presence of the sulfonyl group is particularly noteworthy as it often enhances the compound's solubility and biological activity.
Biological Activity Overview
This compound exhibits various biological activities:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures can inhibit cancer cell proliferation. For instance, piperidine derivatives have shown efficacy against various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .
- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit enzymes such as carbonic anhydrase and urease. This inhibition can be crucial in therapeutic contexts, particularly for conditions like cancer and bacterial infections .
- Antibacterial Properties : Compounds with piperidine and sulfonamide moieties have demonstrated antibacterial activity against strains like Salmonella typhi and Bacillus subtilis. This suggests that this compound may possess similar properties .
The mechanisms underlying the biological activity of this compound can be attributed to several factors:
- Binding Affinity : The compound's ability to bind effectively to target proteins or enzymes is critical. Studies indicate that similar compounds interact with amino acids in binding sites, influencing their pharmacological effects .
- Cellular Uptake : The presence of methoxy groups may enhance lipophilicity, facilitating cellular uptake and bioavailability.
- Apoptosis Induction : Research on related compounds shows that they can trigger apoptotic pathways in cancer cells, leading to reduced viability .
Case Studies and Research Findings
Several studies have evaluated the biological activity of piperidine derivatives:
- A study on synthesized piperidine compounds revealed strong inhibitory effects on acetylcholinesterase (AChE) and urease, indicating potential for neurological and anti-infective applications .
- Another research highlighted the anticancer potential of structurally related compounds, demonstrating significant cytotoxicity against various cancer cell lines with IC50 values in low micromolar ranges .
Comparative Data Table
属性
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-3-(4-fluorophenyl)sulfonylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O5S/c1-28-19-10-5-15(12-20(19)29-2)13-23-21(25)24-11-3-4-18(14-24)30(26,27)17-8-6-16(22)7-9-17/h5-10,12,18H,3-4,11,13-14H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOLFQXVBNPLTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)N2CCCC(C2)S(=O)(=O)C3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














